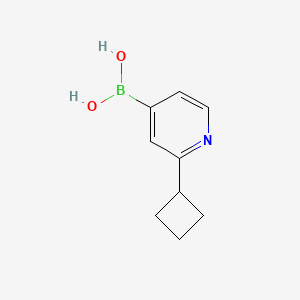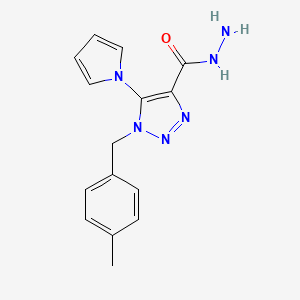
1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole core.
Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction where a suitable pyrrole derivative reacts with the triazole intermediate.
Attachment of the Carbohydrazide Group: The final step involves the reaction of the triazole-pyrrole intermediate with a hydrazide derivative to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways can vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
- 1-[(4-bromophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
- 1-[(4-fluorophenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide
Uniqueness
1-[(4-methylphenyl)methyl]-5-(pyrrol-1-yl)-1,2,3-triazole-4-carbohydrazide is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in potency, selectivity, and overall efficacy compared to similar compounds.
Propriétés
Formule moléculaire |
C15H16N6O |
|---|---|
Poids moléculaire |
296.33 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carbohydrazide |
InChI |
InChI=1S/C15H16N6O/c1-11-4-6-12(7-5-11)10-21-15(20-8-2-3-9-20)13(18-19-21)14(22)17-16/h2-9H,10,16H2,1H3,(H,17,22) |
Clé InChI |
YBTGPALCWSHAGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)N3C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


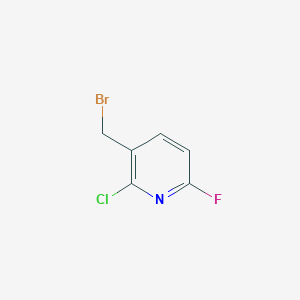
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
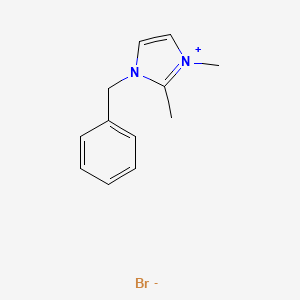
![6-(4-Phenylbutan-2-YL)-[1,2,3]thiadiazolo[5,4-D]pyrimidin-7-one](/img/structure/B12499452.png)
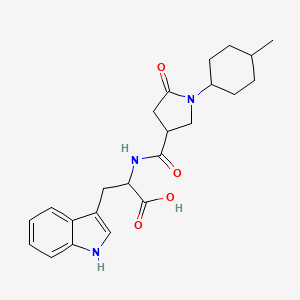
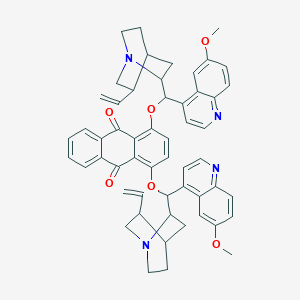
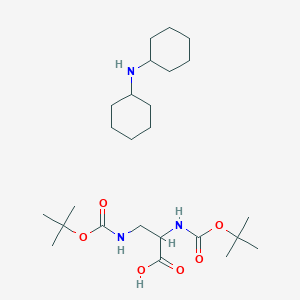
![5-ethylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene](/img/structure/B12499466.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B12499484.png)
![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
